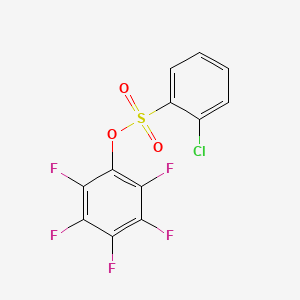

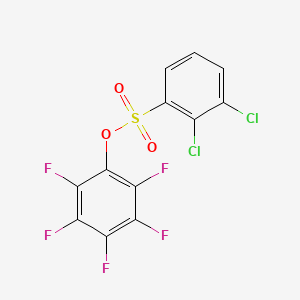

2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their properties, which can provide insights into the behavior of similar fluorinated aromatic compounds. For instance, diarylammonium pentafluorobenzenesulfonates are mentioned as effective promoters in dehydration reactions, suggesting that pentafluorophenyl groups attached to sulfonates can influence reactivity .

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds involves multi-step processes, including regioselective lithiation, electrophilic substitution, and copper-catalyzed coupling reactions . While the exact synthesis of "this compound" is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been studied using X-ray diffraction analysis. For example, the structure of a benzenesulfonate derivative was analyzed, revealing hydrogen bonding and layer structure in the crystal . These techniques could be applied to determine the molecular structure of the compound .

Chemical Reactions Analysis

Fluorinated aromatic compounds exhibit unique reactivity patterns. For instance, tris(pentafluorophenyl)corrole undergoes highly selective chlorosulfonation, which is a reaction that could be relevant to the chlorosulfonation of "this compound" . Additionally, the introduction of fluorine-containing substituents can activate halogen substituents towards nucleophilic attack, as seen in the synthesis of various derivatives of chloronitrobenzenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms and functional groups. For example, the presence of pentafluorophenyl groups in diarylammonium pentafluorobenzenesulfonates creates a local hydrophobic environment, which can enhance catalytic activity . The electron-withdrawing nature of fluorine-containing substituents also affects the electronic properties of the compounds, as indicated by the energy difference between the LUMO and HOMO levels in a benzenesulfonate derivative . Similar analyses could be expected for "this compound".

Scientific Research Applications

Molecular Structure and Solubility in Supercritical CO2

2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate (FPDBS) has been synthesized and studied for its molecular structure and solubility characteristics, particularly in supercritical CO2. FPDBS exhibits a unique hexagonal tube-like crystal structure, primarily due to π-stacking and dipole–dipole interactions of the fluorinated-phenoxy rings. This structural arrangement contributes to its high solubility in supercritical CO2 at significantly lower pressures compared to its non-fluorinated counterpart, indicating its potential for applications requiring solubility under specific conditions (Wright et al., 2006).

Reactivity and Synthetic Applications

The reactivity of 2,3,4,5,6-pentafluorophenyl derivatives has been explored in various contexts, demonstrating the potential of such compounds in synthetic chemistry. For instance, the preparation of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of chloronitrobenzenes shows how introducing fluorine-containing, electron-withdrawing substituents can activate halogen substituents towards nucleophilic attack, opening new avenues for the synthesis of N- and S-containing groups and heterocyclic compounds (Sipyagin et al., 2004).

Photoreactivity and Derivatization

The photoreactivity of pentafluorophenyl derivatives has been investigated, revealing that the photochemical pentafluorophenylation of biphenyl compounds can yield high yields of terphenyls. This demonstrates the utility of these compounds in photoreactions, which could be valuable in the synthesis of complex fluorinated organic molecules (Birchall et al., 1974).

Environmental Dechlorination Studies

In environmental chemistry, the reductive dechlorination of polychlorinated biphenyls (PCBs) using vitamin B12 has been studied, with 2,3,4,5,6-pentachlorobiphenyl serving as a model compound. This research highlights the potential for using fluorophenyl compounds in studying and mitigating the environmental impact of chlorinated organic pollutants (Assaf-Anid et al., 1992).

Synthesis of Fluorosilanes

The synthesis of pentafluorophenyl(fluoro)silanes has been achieved, demonstrating the versatility of pentafluorophenyl derivatives in the preparation of organosilicon compounds. These findings can have implications for materials science, especially in the development of silicon-based materials with specific electronic or optical properties (Frohn et al., 1996).

properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2,3-dichlorobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl2F5O3S/c13-4-2-1-3-5(6(4)14)23(20,21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWRVVWOUCBNLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl2F5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601200015 |

Source

|

| Record name | 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885949-54-2 |

Source

|

| Record name | 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)

![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)